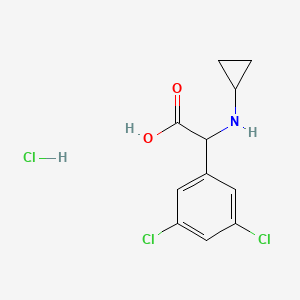
2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride
Vue d'ensemble
Description
2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride (CPA-DCPH) is a synthetic compound that has been studied for its potential applications in scientific research. CPA-DCPH has been found to have a wide range of biochemical and physiological effects and is being studied for its potential use in the laboratory.
Applications De Recherche Scientifique
Photocatalytic Degradation and Environmental Impact
- A study examined the photocatalytic degradation of diclofenac, a compound structurally similar to 2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride, under simulated solar irradiation using titanium dioxide suspensions. The research highlighted the decomposition of the pharmaceutical compound and the identification of intermediates, contributing to the understanding of environmental impact and degradation pathways of related compounds (Calza et al., 2006).
Chemical Transformations and Synthesis
- Researchers investigated the chemical transformations of diclofenac, a close analogue, in a photochemical study. They identified transformation products and pathways, which are essential for understanding the chemical behavior of similar compounds (Eriksson, Svanfelt, & Kronberg, 2010).
Biological and Medicinal Research
- A study on organotin compounds of 2-(2,6-dichlorophenyl)aminophenyl-acetic acid anion revealed insights into the structure and biological significance of these compounds, providing a basis for understanding the biological applications of related chemicals (Bhatti et al., 2000).
Antitumor and Antioxidant Activities
- Research on the synthesis and characterization of various compounds, including those related to 2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride, revealed their potential antioxidant and antitumor activities, indicating a broader application in medical and pharmaceutical fields (El-Moneim, El‐Deen, & El-Fattah, 2011).
Environmental Fate in Agricultural Soils
- Another study on diclofenac assessed its biodegradability in agricultural soils, providing valuable insights into the environmental fate of similar compounds used in agriculture or pharmaceuticals (Al-Rajab, Sabourin, Lapen, & Topp, 2010).
Propriétés
IUPAC Name |
2-(cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2.ClH/c12-7-3-6(4-8(13)5-7)10(11(15)16)14-9-1-2-9;/h3-5,9-10,14H,1-2H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLINCCPBFMRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(C2=CC(=CC(=C2)Cl)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![Benzo[d]thiazole-5-carboxamide](/img/structure/B1376493.png)


![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B1376497.png)

![(R)-3-Amino-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B1376499.png)